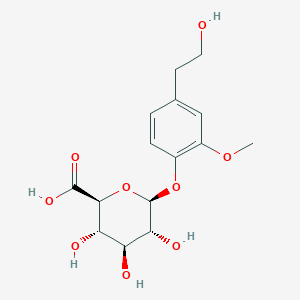
6beta-Hydroxyprednisone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6beta-Hydroxyprednisone is a glucocorticoid that is a metabolite of prednisone, carrying a hydroxy group at the 6β position. It is found in human urine and is known for its anti-inflammatory and immunosuppressive properties .
Vorbereitungsmethoden
The preparation of 6beta-Hydroxyprednisone involves several synthetic routes. One method includes the use of hydrocortisone as a reaction initiator, followed by a methylene reaction, a reduction reaction, and a dehydrogenation reaction . The methylene reaction involves reacting hydrocortisone with an alkylating agent at 0-50°C in the presence of a catalyst, followed by a reaction with formaldehyde and N-methylaniline under acidic conditions. The reduction reaction is catalyzed by palladium carbon and a monophosphite ligand, and the final dehydrogenation reaction involves heating the reducing substance with a dehydrogenation reagent .
Analyse Chemischer Reaktionen
6beta-Hydroxyprednisone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and selenium dioxide for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6beta-Hydroxyprednisone has several scientific research applications. It is used in proteomics research and is a valuable biochemical for studying the effects of glucocorticoids . Its anti-inflammatory and immunosuppressive properties make it useful in medical research, particularly in the study of autoimmune diseases and inflammatory conditions . Additionally, it is used in the pharmaceutical industry for the development of corticosteroid drugs .
Wirkmechanismus
The mechanism of action of 6beta-Hydroxyprednisone involves its conversion to prednisolone in the liver, which then binds to specific glucocorticoid receptors in the cytoplasm of target cells . This complex translocates to the nucleus and interacts with DNA to modify gene transcription, up-regulating the expression of anti-inflammatory proteins and repressing the expression of pro-inflammatory proteins . The predominant anti-inflammatory action is mediated by the inhibition of prostaglandin synthesis via the arachidonic acid pathway .
Vergleich Mit ähnlichen Verbindungen
6beta-Hydroxyprednisone is similar to other glucocorticoids such as prednisolone, hydrocortisone, dexamethasone, and betamethasone . its unique feature is the hydroxy group at the 6β position, which distinguishes it from other compounds. This structural difference can influence its pharmacological properties and efficacy in various applications .
Eigenschaften
Molekularformel |
C21H26O6 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(6R,8S,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15,18,22,24,27H,4,6,8-10H2,1-2H3/t12-,13-,15+,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
RBABUXAIODUPQG-WTCKOWDJSA-N |
Isomerische SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C=C[C@]34C)O |
Kanonische SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)




![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)




![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)


